molecular formula C6H11Cl3O B14467356 1,1,1-Trichloro-4-methylpentan-3-ol CAS No. 65632-55-5

1,1,1-Trichloro-4-methylpentan-3-ol

Cat. No.: B14467356
CAS No.: 65632-55-5
M. Wt: 205.5 g/mol
InChI Key: LVAAKDFZYLKBNT-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-4-methylpentan-3-ol is an organic compound characterized by its trichloromethyl group attached to a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-4-methylpentan-3-ol can be synthesized through the reaction of chloroform with methyl isobutyl ketone in the presence of potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction involves the generation of a chloroform anion, which then reacts with the ketone to form the desired product .

Industrial Production Methods: Industrial production of 1,1,1-trichloromethyl compounds typically involves the reaction of chloroform with an olefin in the presence of a free-radical initiator and a weakly basic alkali metal salt or alkaline earth metal salt. This method is used to produce intermediates for dyes, drugs, and pesticides .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trichloro-4-methylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of methyl-substituted compounds.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trichloro-4-methylpentan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-4-methylpentan-3-ol involves its interaction with molecular targets and pathways. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

  • 1,1,1-Trichloro-2,4-dimethylpentan-2-ol
  • 1,1,1-Trichloroethane
  • Chlorobutanol

Comparison: 1,1,1-Trichloro-4-methylpentan-3-ol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

CAS No.

65632-55-5

Molecular Formula

C6H11Cl3O

Molecular Weight

205.5 g/mol

IUPAC Name

1,1,1-trichloro-4-methylpentan-3-ol

InChI

InChI=1S/C6H11Cl3O/c1-4(2)5(10)3-6(7,8)9/h4-5,10H,3H2,1-2H3

InChI Key

LVAAKDFZYLKBNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(Cl)(Cl)Cl)O

Origin of Product

United States

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